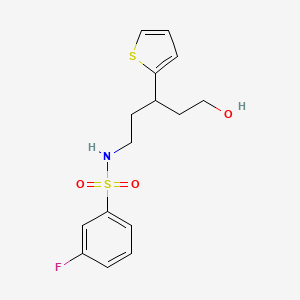

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3S2/c16-13-3-1-4-14(11-13)22(19,20)17-8-6-12(7-9-18)15-5-2-10-21-15/h1-5,10-12,17-18H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGCKWCUTOTANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research and antimicrobial activity.

The compound is synthesized through a multi-step process involving the reaction of 3-fluorobenzenesulfonyl chloride with 5-hydroxy-3-(thiophen-2-yl)pentylamine. The reaction typically employs triethylamine as a base under mild conditions, yielding a white crystalline solid. The structural formula can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H17FNO3S |

| Molecular Weight | 305.37 g/mol |

| InChI Key | AMKZAAABXXEONL-UHFFFAOYSA-N |

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to inhibit specific enzymes involved in cell proliferation, particularly in cancer cells. This inhibition can lead to reduced cell viability and the induction of apoptosis. The sulfonamide group may mimic natural substrates, thereby interfering with enzyme activity, while the fluorine atom enhances lipophilicity and biological availability.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells in a dose-dependent manner.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| MEL-8 | 2.41 | Cell cycle arrest |

| U-937 | Not specified | Enzyme inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness compared to standard chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Preliminary findings suggest that it exhibits antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) showing promise against strains such as Staphylococcus aureus.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 31.25 | Bactericidal |

| Enterococcus faecalis | 62.50 | Bacteriostatic |

Case Studies

- Study on Anticancer Efficacy : A study published in MDPI evaluated various derivatives of benzenesulfonamides, including our compound, against leukemia cell lines. Results indicated that compounds with similar structural motifs showed enhanced cytotoxicity compared to traditional agents like doxorubicin, suggesting a novel approach to cancer therapy .

- Antimicrobial Investigation : In another study focusing on thiophene derivatives, the compound demonstrated significant antibacterial activity against multiple strains, outperforming several reference antibiotics . This suggests its potential utility in treating resistant bacterial infections.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- Solubility : The hydroxy group in the target compound contrasts with hydrophobic substituents (e.g., propargyl in 1l ), suggesting improved aqueous solubility.

- Bioactivity : Analogs like compound 26 exhibit potent anticancer activity (IC₅₀ ~10 µM) due to thiophene-sulfonamide conjugation .

- Halogen Effects: Dual halogenation (Cl/F) in the analog from may enhance electronic effects but reduce metabolic stability compared to mono-fluoro substitution in the target compound .

Structure-Activity Relationships (SAR)

- Thiophene Position : Thiophen-2-yl (target compound) vs. thiophen-3-yl () alters steric and electronic interactions with target proteins .

- Fluorine Substitution : Fluorine at the meta position (target compound) improves metabolic stability and binding affinity compared to para-substituted analogs .

- Hydroxy Group: The 5-hydroxy pentyl chain may form hydrogen bonds with biological targets, a feature absent in non-polar analogs like 1l .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.